molecular formula C35H20N6Na4O13S2 B12752457 4,4'-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))bis(benzoic) acid, sodium salt CAS No. 83221-73-2

4,4'-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))bis(benzoic) acid, sodium salt

Cat. No.: B12752457
CAS No.: 83221-73-2
M. Wt: 888.7 g/mol
InChI Key: BTYZBJUZZLAEMK-UHFFFAOYSA-J
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Description

This compound is a sodium salt of a complex azo dye derivative featuring a central carbonyl-bridged bis(imino) group linked to 1-hydroxy-3-sulphonaphthalene-6,2-diyl and benzoic acid moieties. Its structure enables strong chelation and sulfonic acid-derived solubility, making it applicable in textile dyeing and specialized industrial processes . Registered under regulatory frameworks on 31/05/2018, it is part of a broader family of polyaromatic azo dyes with tailored substituents for enhanced stability and chromatic properties .

Properties

CAS No.

83221-73-2

Molecular Formula

C35H20N6Na4O13S2

Molecular Weight

888.7 g/mol

IUPAC Name

tetrasodium;4-[[6-[[6-[(4-carboxylatophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate

InChI

InChI=1S/C35H24N6O13S2.4Na/c42-31-25-11-9-23(13-19(25)15-27(55(49,50)51)29(31)40-38-21-5-1-17(2-6-21)33(44)45)36-35(48)37-24-10-12-26-20(14-24)16-28(56(52,53)54)30(32(26)43)41-39-22-7-3-18(4-8-22)34(46)47;;;;/h1-16,42-43H,(H,44,45)(H,46,47)(H2,36,37,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4

InChI Key

BTYZBJUZZLAEMK-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C=C6)C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of 4,4’-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))bis(benzoic) acid, sodium salt involves several steps. The process typically starts with the preparation of the naphthalene-based intermediates, which are then coupled with benzoic acid derivatives under specific reaction conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

4,4’-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))bis(benzoic) acid, sodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different sulfonate derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4,4’-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))bis(benzoic) acid, sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))bis(benzoic) acid, sodium salt involves its interaction with various molecular targets. The compound can bind to specific enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application and target .

Comparison with Similar Compounds

Key Findings :

  • The target compound’s 1-hydroxy-3-sulphonaphthalene group enhances UV stability compared to simpler phenyl-based analogs like Direct Red 79 .
  • Copper complexation in C.I. Direct Brown 112 improves lightfastness but reduces solubility in aqueous media compared to the non-metallized target compound .
  • Sulfonic acid density correlates with solubility: NF340 (6 sulfonic groups) exhibits superior aqueous solubility but lower thermal stability than the target compound (2 sulfonic groups) .

Functional Group Impact on Physicochemical Properties

Property Target Compound Direct Red 79 NF340
Solubility in H₂O Moderate (2 sulfonic groups) High (4 sulfonic groups) Very high (6 sulfonic groups)
Thermal Stability (°C) 250–300 200–250 <200
λₘₐₓ (nm) 480–520 500–540 380–420

Research Insights :

  • The azo-naphthalene core in the target compound shifts λₘₐₓ to lower wavelengths compared to benzidine-based dyes (e.g., C.I. Direct Black 38 in ), reducing photodegradation risks .
  • Steric hindrance from the carbonylbis(imino) bridge improves resistance to microbial degradation in wastewater systems relative to non-bridged analogs like disodium 4,4'-bis[[6-anilino-4-(2-hydroxyethoxy)-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate (CAS: 93982-93-5) .

Biological Activity

4,4'-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))bis(benzoic) acid, sodium salt (CAS Number: 83221-73-2) is a complex organic compound known for its significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C35H24N6O13S2
  • Molecular Weight : Approximately 888.66 g/mol
  • Structure : The compound features sulfonic groups and azo bonds which facilitate interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with proteins and enzymes. The sulfonic groups enhance solubility in aqueous solutions, which is crucial for biological interactions. The azo bonds allow for the formation of reactive intermediates that can influence enzyme activity and protein labeling.

Key Interactions:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymatic activities by binding to active sites on enzymes, thereby altering their functionality.
  • Protein Labeling : Its ability to form complexes with proteins makes it useful in biochemical assays for studying protein interactions and functions.

Biological Activity Overview

Research indicates that 4,4'-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))bis(benzoic) acid exhibits various biological activities including:

  • Antimicrobial Activity : It has demonstrated effectiveness against several microorganisms due to its ability to disrupt cellular processes.
  • Antioxidant Properties : The compound may exhibit antioxidant activity through the scavenging of reactive oxygen species (ROS), contributing to cellular protection.
  • Potential Anticancer Activity : Preliminary studies suggest that it might inhibit cancer cell proliferation by interfering with metabolic pathways.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial effectiveness of the compound against Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated a significant reduction in microbial growth at specific concentrations, showcasing its potential as a bactericide .
  • Enzyme Interaction Studies :
    • Research demonstrated that the compound effectively inhibited the activity of certain enzymes involved in metabolic pathways. This was evidenced by altered enzyme kinetics when exposed to varying concentrations of the compound.
  • Cell Culture Experiments :
    • In vitro studies using cancer cell lines revealed that treatment with the compound led to decreased cell viability and induced apoptosis. These findings suggest a potential role in cancer therapy.

Comparative Analysis

The following table summarizes the biological activities of 4,4'-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))bis(benzoic) acid compared to structurally similar compounds:

Compound NameAntimicrobial ActivityEnzyme InhibitionAntioxidant ActivityAnticancer Potential
Compound AModerateYesYesNo
Compound BHighModerateYesYes
4,4'-(Carbonyl...) High Yes Yes Yes

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